1-(3-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine
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Overview
Description
1-(3-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 2,5-dimethoxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the nucleophilic displacement of cyclic sulfamidates derived from amino acids.
Introduction of the 3-Chlorophenyl Group: This step often involves the use of a chlorinated aromatic compound, such as 3-chlorobenzyl chloride, in a nucleophilic substitution reaction.
Attachment of the 2,5-Dimethoxyphenylsulfonyl Group: This step can be achieved through a sulfonylation reaction, where the piperazine derivative is reacted with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine is not fully understood, but it is believed to interact with various molecular targets:
Molecular Targets: Potential targets include enzymes and receptors that are sensitive to the structural features of the compound.
Pathways Involved: The compound may modulate signaling pathways involved in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: Lacks the sulfonyl and methoxy groups, making it less complex.
4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine: Lacks the 3-chlorophenyl group, altering its chemical properties.
Uniqueness: 1-(3-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine is unique due to the combination of its substituents, which confer distinct chemical and biological properties not found in simpler analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(2,5-dimethoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-24-16-6-7-17(25-2)18(13-16)26(22,23)21-10-8-20(9-11-21)15-5-3-4-14(19)12-15/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDACKUDEQYRGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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